2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid, also known as fevipiprant, is a synthetic compound that acts as a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2). [ [] ] It belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities. Fevipiprant has gained significant attention in scientific research for its potential in treating inflammatory diseases, particularly asthma. [ [] ]
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid involves a multi-step process starting with the modification of an initial DP2 receptor antagonist clinical candidate NVP-QAV680. [ [] ] This optimization process led to the development of fevipiprant, demonstrating improved potency and a longer receptor residence time. While the specific steps involved in synthesizing fevipiprant are not detailed in the provided papers, the research highlights the successful development of this potent DP2 antagonist.
2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid acts as a potent and selective antagonist of the DP2 receptor. [ [] ] By blocking the DP2 receptor, fevipiprant prevents the binding of prostaglandin D2 (PGD2), a key mediator of inflammatory responses, particularly in asthma. [ [] ] This inhibition of PGD2 signaling helps to reduce inflammation and airway hyperresponsiveness associated with asthma.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6